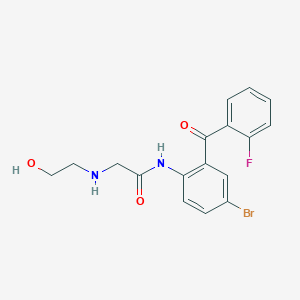

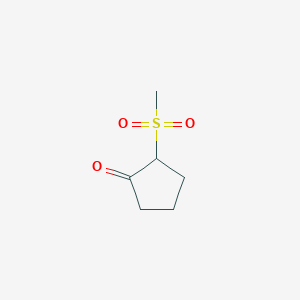

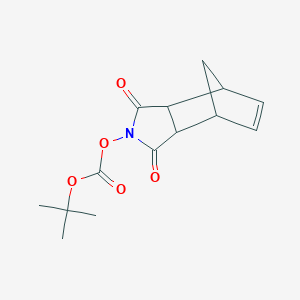

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbonate derivatives is a topic of interest in several papers. For instance, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate, as described in paper . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods demonstrate the versatility of tert-butyl carbonate compounds in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbonate derivatives is characterized by the presence of the tert-butyl group, which can impart steric bulk and influence the reactivity of the compound. For example, the crystallographic characterization of a technetium complex with tert-butylcatechol ligands shows the influence of the tert-butyl groups on the overall molecular geometry . The steric effects of tert-butyl groups are also noted in the stabilization of intermediates in the synthesis of dimethyl carbonate from carbon dioxide and methanol .

Chemical Reactions Analysis

Tert-butyl carbonate derivatives participate in a variety of chemical reactions. The reactivity of ditert-butyldimethoxystannane with carbon dioxide and methanol is an example of how tert-butyl groups can affect reaction outcomes . The gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones is another reaction that showcases the reactivity of these compounds . Additionally, the activation of carboxylic acids using tert-butyl carbonates to form active esters demonstrates the utility of these compounds in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonate derivatives are influenced by the tert-butyl group. The steric bulk of the tert-butyl group can affect solubility, boiling points, and reactivity. For instance, tert-butyl aminocarbonate is noted for its ability to acylate amines rapidly in both organic and aqueous solutions, and even retains this ability in acidic solutions . The thermal stability and crystalline properties of these compounds are also of interest, as seen in the X-ray and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate10.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate is utilized in chemical syntheses, particularly in the formation of novel compounds with potential biomedical applications. For instance, compounds containing chalcone and methanoisoindole units were synthesized and characterized for their anticancer and antimicrobial activities, as well as their inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017). Additionally, novel 4,5-dihydropyrazole and pyrazolyl-thiazole derivatives containing methanoisoindol-1,3-dion units were synthesized and investigated for their antibacterial activities, as well as their inhibition profiles against carbonic anhydrase and acetylcholinesterase enzymes (Budak et al., 2017).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, tert-butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate has been used in the synthesis of photo-patternable cross-linked epoxy systems. These systems, containing photodegradable carbonate units, have potential applications in deep UV lithography due to their unique properties, such as high reflective index and absorption at specific wavelengths (Huh et al., 2009).

Catalysis and Chemical Reactions

The compound has also been involved in studies of catalysis and chemical reactions. For instance, its role was examined in the synthesis of dimethyl carbonate from carbon dioxide and methanol, showcasing its relevance in the transformation of ditert-butyldimethoxystannane into a trinuclear complex, which is a part of the catalytic cycle (Ballivet-Tkatchenko et al., 2006). Moreover, gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones was studied, highlighting the compound's utility in facilitating efficient synthesis of cyclic carbonates (Buzas & Gagosz, 2006).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQMXCDEUEZRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538701 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate | |

CAS RN |

64205-15-8 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.